2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine is a compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine typically involves the introduction of trimethylsilyl groups to a phosphinine core. This can be achieved through the reaction of phosphinine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinines. These products can be further utilized in various chemical processes and applications .
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine involves its interaction with molecular targets through its trimethylsilyl groups. These groups can act as protecting groups, preventing unwanted reactions and allowing for selective transformations. The compound can also participate in various chemical reactions, facilitating the formation of desired products through its reactive sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups to other molecules.
Trimethylsilyl cyanide: Known for its reactivity and use in organic synthesis.
Tris(trimethylsilyl)silane: Employed in radical reactions and as a reducing agent.
Uniqueness
2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring selective protection and transformation of functional groups .
Eigenschaften
CAS-Nummer |
108824-17-5 |
---|---|
Molekularformel |
C11H21OPSi2 |
Molekulargewicht |
256.43 g/mol |
IUPAC-Name |
trimethyl-(5-trimethylsilyloxyphosphinin-2-yl)silane |
InChI |
InChI=1S/C11H21OPSi2/c1-14(2,3)11-8-7-10(9-13-11)12-15(4,5)6/h7-9H,1-6H3 |
InChI-Schlüssel |
KNVFBPYOJRPVAS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=PC=C(C=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.